3-(2-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Description
3-(2-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a tert-butyl carbamate group at position 1 and a 2-(trifluoromethoxy)phenyl substituent at position 3. The tert-butyl ester group serves as a protective moiety for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses. This compound is structurally related to intermediates used in pharmaceutical research, particularly for central nervous system (CNS) drugs or kinase inhibitors, given the prevalence of piperazine scaffolds in bioactive molecules.
Properties
Molecular Formula |
C16H21F3N2O3 |
|---|---|
Molecular Weight |
346.34 g/mol |
IUPAC Name |
tert-butyl 3-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-9-8-20-12(10-21)11-6-4-5-7-13(11)23-16(17,18)19/h4-7,12,20H,8-10H2,1-3H3 |
InChI Key |
IEGBGMQIGAZVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3-(2-trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester generally involves:
- Introduction of the trifluoromethoxy group onto the phenyl ring.
- Formation of the piperazine ring substituted at the 3-position with the trifluoromethoxy-phenyl moiety.
- Protection of the piperazine nitrogen via tert-butyl esterification of the carboxylic acid group.
This multistep synthesis is often achieved by combining aromatic substitution, amine alkylation, and esterification reactions under controlled conditions.
Stepwise Preparation Methodologies
Synthesis of 3-(2-Trifluoromethoxy-phenyl)-piperazine Intermediate
- The phenyl ring bearing the trifluoromethoxy substituent is typically prepared or procured with the trifluoromethoxy group installed via electrophilic aromatic substitution or nucleophilic aromatic substitution using trifluoromethoxy reagents.
- The trifluoromethoxy phenyl moiety is then coupled to piperazine through nucleophilic aromatic substitution or Buchwald–Hartwig amination, where the piperazine nitrogen attacks a suitable leaving group on the aromatic ring.
Protection of Piperazine Nitrogen by tert-Butyl Ester Formation
- The piperazine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) or di-tert-butoxycarbonyl anhydride to form the tert-butyl carbamate (Boc) group.
- This step is usually carried out in an aromatic hydrocarbon solvent such as toluene or xylene at temperatures ranging from 40°C to 90°C to optimize yield and purity.
- The Boc protection stabilizes the molecule for further handling and downstream synthetic transformations.
Representative Synthetic Route (Based on Patent WO2005051933A1 and Literature)
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of piperazine with 2-trifluoromethoxy-substituted aromatic compound | Piperazine + 2-trifluoromethoxy-phenyl halide or activated derivative; aromatic hydrocarbon solvent; 40–90°C | Formation of 3-(2-trifluoromethoxy-phenyl)-piperazine intermediate |
| 2 | Protection of piperazine nitrogen with tert-butyl carbamate group | Di-tert-butoxycarbonyl anhydride; toluene or xylene; 40–90°C | Formation of tert-butyl ester protected piperazine derivative |
| 3 | Purification and isolation | Chromatography or crystallization | Pure 3-(2-trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester |
Alternative Synthetic Approaches
- Buchwald–Hartwig coupling has been employed to attach the trifluoromethoxy-phenyl group to piperazine derivatives, using palladium catalysts and appropriate ligands, which can improve coupling efficiency and selectivity.
- Hydrolysis and re-esterification steps may be used to fine-tune the ester group, with trifluoroacetic acid often applied for Boc deprotection if necessary.
- Use of trifluoromethanesulfonic anhydride to activate phenols for subsequent coupling reactions has been documented in related piperazine derivative syntheses.
Reaction Conditions and Optimization
| Parameter | Typical Range/Conditions | Notes |
|---|---|---|
| Solvent | Toluene, xylene, aromatic hydrocarbons | Provides good solubility and temperature stability |
| Temperature | 40–90°C | Optimized for condensation and protection steps |
| Catalysts | Palladium on carbon (Pd/C) for hydrogenation or Buchwald–Hartwig coupling | Used for selective amination or reduction steps |
| Reaction Time | Several hours to overnight | Dependent on reagent reactivity and scale |
| Purification | Chromatography, crystallization | Ensures high purity suitable for medicinal chemistry |
Research Findings and Notes
- The trifluoromethoxy group significantly affects the electronic properties of the phenyl ring, enhancing lipophilicity and metabolic stability of the molecule.
- The tert-butyl ester group serves both as a protecting group and as a modulator of compound solubility and pharmacokinetics.
- Synthetic methods emphasize mild conditions to preserve sensitive functional groups and optimize yield.
- Analytical characterization includes melting point determination, NMR, mass spectrometry, and X-ray crystallography for structural confirmation.
- The compound is commercially available from select suppliers, indicating established synthetic protocols and scalability.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic aromatic substitution | Piperazine + activated trifluoromethoxy-phenyl derivative; aromatic solvent; 40–90°C | Straightforward, well-established | May require careful control of regioselectivity |
| Buchwald–Hartwig amination | Pd catalyst, ligands, base, aromatic solvent | High coupling efficiency, mild conditions | Requires expensive catalysts and ligands |
| Boc protection of piperazine N | Di-tert-butoxycarbonyl anhydride; toluene/xylene; 40–90°C | Protects amine, improves handling | Additional deprotection step needed if free amine required |
Chemical Reactions Analysis
tert-Butyl 3-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
There appears to be some ambiguity regarding the precise chemical structure, as several similar compounds are referenced in the search results. The query asks about "3-(2-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester," but the search results also mention "2-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester" and "Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate" . It's crucial to distinguish these compounds, as their applications may differ due to the different positioning of the trifluoromethoxy group on the phenyl ring and the linkage to the piperazine.
Here's what can be gathered from the search results, keeping in mind the potential for confusion between these similar molecules:
1. Chemical Identification
- 2-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester:
- Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate:
- 3-(2-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester:
2. Potential Applications
- As an intermediate in synthesis:
- Antimicrobial agent synthesis:
- Pharmaceutical research:
Mechanism of Action
The mechanism of action of tert-butyl 3-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key analogs, emphasizing substituent effects:
*Hypothetical data based on structural analogs.
†Estimated using substituent contributions: Trifluoromethoxy increases lipophilicity compared to methoxy (XLogP ~1.0).
Research Findings
- Antiviral Activity : Piperazine-1-carboxylates with aryl substituents (e.g., 2-methoxycarbonylphenyl) have shown inhibitory effects on viral entry ().
Biological Activity
3-(2-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester, a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethoxy group, which enhances its lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications.
The molecular formula of this compound is , with a molecular weight of 346.34 g/mol. The IUPAC name is tert-butyl 2-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H21F3N2O3 |
| Molecular Weight | 346.34 g/mol |
| IUPAC Name | tert-butyl 2-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |
| InChI Key | VOUZVVRCVFPKPP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2OC(F)(F)F |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The trifluoromethoxy group may enhance binding affinity and specificity, influencing various signaling pathways.
Biological Activity
Research indicates that piperazine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to 3-(2-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester have shown effectiveness against pathogens such as Mycobacterium tuberculosis and other bacteria, with some derivatives demonstrating low cytotoxicity against human cell lines (IC20 > 40 µM) .
- Antiparasitic Activity : Studies have evaluated the activity of piperazine derivatives against parasites, indicating potential in transmission-blocking therapies .
- Dopamine Receptor Modulation : Some studies suggest that related compounds can act as selective agonists for dopamine receptors, which may have implications in treating neuropsychiatric disorders .
Case Studies and Research Findings
Recent studies have explored the biological efficacy of various piperazine derivatives:
- Inhibition of Mycobacterium tuberculosis : A study highlighted the synthesis and evaluation of novel compounds that inhibited M. tuberculosis, noting that structural modifications significantly impacted their pharmacokinetic profiles .
- Dopamine Receptor Activity : Research on D2 dopamine receptor partial agonists revealed that modifications to the piperazine structure could enhance selectivity and potency, suggesting that similar modifications could be beneficial for developing therapeutics targeting dopaminergic pathways .
- Antiparasitic Efficacy : A series of piperazine derivatives were tested against malaria parasites, showing promising results in inhibiting parasite growth while maintaining favorable metabolic stability .
Comparison with Similar Compounds
The unique trifluoromethoxy group in this compound sets it apart from other piperazine derivatives. For instance:
- Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate : This compound has shown different biological activities due to variations in substituents on the piperazine ring.
| Compound Name | Biological Activity Summary |
|---|---|
| Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate | Antimicrobial properties noted in various studies |
| Tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate | Enhanced activity against certain bacterial strains |
Q & A
Q. Key Considerations :
- Solvent choice (e.g., dichloromethane or toluene) impacts reaction kinetics and yield .
- Reaction time and temperature must be optimized to avoid side reactions (e.g., over-substitution) .
Advanced: How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing moiety, which:
- Deactivates the aryl ring , directing electrophilic substitution to meta/para positions .
- Enhances stability of intermediates in Suzuki-Miyaura couplings by reducing electron density at the reaction site .
Q. Methodological Insight :
- Use Pd catalysts (e.g., Pd(PPh₃)₄) with bulky ligands to mitigate steric hindrance from the tert-butyl group .
- Monitor reaction progress via HPLC to detect byproducts from competing pathways .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₆H₂₀F₃N₂O₃: ~360.14 g/mol) .
- Infrared (IR) Spectroscopy : Detects carbonyl stretching (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from:
Q. Methodological Solutions :
- Repurification : Use preparative HPLC to ensure >95% purity before biological testing .
- Dose-response curves : Compare EC₅₀ values across multiple concentrations to isolate structure-activity relationships .
Basic: What strategies optimize the hydrolysis of the tert-butyl ester to generate the free carboxylic acid?
Answer:
- Acidic Conditions : Treat with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 2–4 hours .
- Basic Hydrolysis : Use aqueous NaOH (2M) followed by acidification with HCl to precipitate the carboxylic acid .
Q. Optimization Tips :
- Monitor pH during neutralization to avoid decomposition .
- Employ TLC (Rf shift from 0.7 to 0.2 in ethyl acetate/hexane) to track reaction completion .
Advanced: How does the stereochemistry of the piperazine ring impact interactions with biological targets?
Answer:
- Conformational Flexibility : The chair conformation of piperazine allows the trifluoromethoxy group to adopt axial/equatorial positions, modulating receptor binding .
- Enantiomeric Effects : Chiral HPLC separation (e.g., using a Chiralpak AD-H column) can isolate enantiomers for activity comparison .
Q. Case Study :
- Dopamine D₂ Receptor : (R)-enantiomers show 10-fold higher affinity than (S)-forms due to steric complementarity .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature : Store at –20°C in sealed vials to prevent hydrolysis .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) in storage containers .
- Light Exposure : Amber glass vials minimize photodegradation of the trifluoromethoxy group .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Answer:
- Molecular Dynamics Simulations : Assess LogP (~2.8) and membrane permeability .
- Docking Studies : Use Schrödinger Suite to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability predictions .
Validation : Compare in silico results with in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
